molecular formula C18H18N2S2 B568346 cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene CAS No. 112440-46-7

cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Cat. No.: B568346
CAS No.: 112440-46-7
M. Wt: 326.476
InChI Key: AYNDKKQQUZPETC-NXVVXOECSA-N
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Description

Cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE) is a well-studied and commercially available photochromic compound . It has the molecular formula C18H18N2S2 .


Molecular Structure Analysis

The molecular structure of CMTE consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 sulfur atoms . The average mass is 326.479 Da and the monoisotopic mass is 326.091125 Da .


Chemical Reactions Analysis

CMTE is known to undergo a cyclisation reaction when exposed to light with a wavelength of around 400 nm . This property is utilized in inelastic neutron scattering experiments .


Physical and Chemical Properties Analysis

CMTE is a solid at 20°C . It has a melting point between 120.0 and 124.0°C . It is slightly soluble in methanol .

Scientific Research Applications

  • Optical Information Storage : This compound's optical properties as a photochromic dye are explored for potential applications in optical information storage (Chen et al., 2000).

  • Novel Photomemory Effects : Its stable amorphous state and changes in optical and electrical properties upon photoisomerization have been studied, demonstrating novel photomemory effects (Koshido et al., 1995).

  • Photochromism and Dielectric Properties : The preparation and photochromic properties of this dye in the amorphous state have been investigated, showing clear photochromism and reversible changes in absorption spectrum, refractive index, and dielectric properties (Kawai et al., 1995).

  • Photochromic Rh(II) and Silver(I) Complexes : The synthesis and study of Rh(II) and Silver(I) complexes based on this compound are discussed, including their structures and photochromic properties (Han et al., 2006); (Konaka et al., 2003).

  • In Situ Illumination Studies with Neutron Scattering : The material has been used in in situ illumination studies during neutron scattering experiments to understand its photoisomerisation effects (Cavaye & Schastny, 2021).

  • Scanning Tunneling Microscopy Studies : The adsorption of this molecule on surfaces and the identification of its different photoisomers using scanning tunneling microscopy have been examined (Bellec et al., 2007).

  • Photochromic Nanostructures Fabrication : The fabrication of one-dimensional nanostructures using this molecule through light-induced self-assembly has been demonstrated (Patra et al., 2012).

  • Modification of Superconductor Properties : The compound has been intercalated into Bi–Pb–Sr–Ca–Cu–O superconductors, resulting in changes to their critical temperature (On et al., 1999).

  • Molecular Doping into Polymer Substrates : Its doping into polymer substrates like poly(methyl methacrylate) (PMMA) and polystyrene (PS) has been explored for photochromic behavior (Mizokuro et al., 2006).

  • Electron Impact Induced Synthesis Studies : The photochemical behavior of derivatives of this compound has been studied in relation to cyclization to create other compounds (Sturaro et al., 1990).

  • Photomemory Effects in Non-Crystalline Solid State : The photomemory effects in electrical and optical properties of this dye in the non-crystalline solid state have been investigated (Kawai et al., 1996).

Mechanism of Action

cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Here is a detailed explanation of its mechanism of action:

Safety and Hazards

CMTE is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

CMTE is a subject of ongoing research, particularly in the field of inelastic neutron scattering . Its photochromic properties make it a promising material for future studies .

Properties

IUPAC Name

(Z)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S2/c1-9-11(3)21-13(5)17(9)15(7-19)16(8-20)18-10(2)12(4)22-14(18)6/h1-6H3/b16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNDKKQQUZPETC-NXVVXOECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=C(C#N)C2=C(SC(=C2C)C)C)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1/C(=C(/C#N)\C2=C(SC(=C2C)C)C)/C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112440-46-7
Record name cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
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